molecular formula C15H13NO7 B14715713 3-Acetamido-6,7-diacetoxycoumarin CAS No. 22065-09-4

3-Acetamido-6,7-diacetoxycoumarin

Cat. No.: B14715713
CAS No.: 22065-09-4
M. Wt: 319.27 g/mol
InChI Key: GRGSLGZKNJABOM-UHFFFAOYSA-N
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Description

3-Acetamido-6,7-diacetoxycoumarin is a synthetic coumarin derivative characterized by three key functional groups: an acetamido group at position 3 and two acetoxy groups at positions 6 and 7 of the coumarin backbone.

Synthesis:
The synthesis involves condensation of 2,4,5-trihydroxybenzaldehyde, acetylglycine, and sodium acetate in acetic anhydride under reflux, followed by hydrolysis with HCl and acetic acid to yield the final product. The acetyl groups act as protective moieties, which are later removed to generate hydroxylated derivatives .

Properties

CAS No.

22065-09-4

Molecular Formula

C15H13NO7

Molecular Weight

319.27 g/mol

IUPAC Name

(3-acetamido-7-acetyloxy-2-oxochromen-6-yl) acetate

InChI

InChI=1S/C15H13NO7/c1-7(17)16-11-4-10-5-13(21-8(2)18)14(22-9(3)19)6-12(10)23-15(11)20/h4-6H,1-3H3,(H,16,17)

InChI Key

GRGSLGZKNJABOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC(=C(C=C2OC1=O)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-6,7-diacetoxycoumarin typically involves the acetylation of 3-acetamidocoumarin. One common method is the reaction of 3-acetamidocoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, time, and reagent concentrations .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of 3-Acetamido-6,7-diacetoxycoumarin include compounds with variations in substituent type, position, and functional groups. Below is a comparative analysis based on and related research:

Compound Name CAS Number Substituents Key Differences
This compound 22065-09-4 3-acetamido, 6,7-diacetoxy Reference compound; acetylated groups enhance lipophilicity and stability .
N-(6-Amino-2-oxo-2H-chromen-3-yl)acetamide 97126-20-0 3-acetamido, 6-amino Amino group at position 6 increases polarity and potential hydrogen bonding .
2-Chloro-N-(2-oxo-2H-chromen-3-yl)acetamide 78923-94-1 3-acetamido, 2-chloro Chlorine substitution at position 2 may enhance electrophilic reactivity .
N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide 33404-13-6 3-acetamido, 6-bromo Bromine at position 6 improves steric bulk and potential halogen bonding .
6,7-Dihydroxycoumarin-3-sulfate Not provided 3-sulfate, 6,7-dihydroxy Sulfate group increases water solubility and ionic character .

Functional and Physicochemical Properties

  • Lipophilicity : The acetyl groups in this compound render it more lipophilic compared to hydroxylated (e.g., 3,6,7-trihydroxycoumarin) or sulfated derivatives (e.g., 6,7-dihydroxycoumarin-3-sulfate). This property influences its bioavailability and membrane permeability .
  • Reactivity : Hydrolysis under acidic conditions removes acetyl groups, making it a precursor for bioactive hydroxylated coumarins. In contrast, halogenated analogues (e.g., bromo or chloro derivatives) exhibit enhanced stability and resistance to hydrolysis .
  • Biological Activity : Sulfated coumarins (e.g., 6,7-dihydroxycoumarin-3-sulfate) are often associated with anticoagulant properties, whereas acetylated derivatives like this compound may serve as prodrugs for antioxidant or anti-inflammatory agents .

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